2-((5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)isoindoline-1,3-dione

Medicinal Chemistry Crystallography Pharmacophore Design

2-((5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)isoindoline-1,3-dione (CAS 1352536-79-8) is a heterocyclic hybrid molecule that integrates an isoindoline-1,3-dione (phthalimide) core with a 1,2,4-triazol-3-one moiety via a methylene spacer. With a molecular formula of C11H8N4O3 and a molecular weight of 244.21 g/mol, this compound presents a compact, hydrogen-bond-rich scaffold (2 H-bond donors, 4 H-bond acceptors) and a topological polar surface area of 90.9 Ų.

Molecular Formula C11H8N4O3
Molecular Weight 244.21 g/mol
Cat. No. B11868570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)isoindoline-1,3-dione
Molecular FormulaC11H8N4O3
Molecular Weight244.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NNC(=O)N3
InChIInChI=1S/C11H8N4O3/c16-9-6-3-1-2-4-7(6)10(17)15(9)5-8-12-11(18)14-13-8/h1-4H,5H2,(H2,12,13,14,18)
InChIKeyDDVAMYWMJKPZGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)isoindoline-1,3-dione – Structural and Procurement Baseline


2-((5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)isoindoline-1,3-dione (CAS 1352536-79-8) is a heterocyclic hybrid molecule that integrates an isoindoline-1,3-dione (phthalimide) core with a 1,2,4-triazol-3-one moiety via a methylene spacer [1]. With a molecular formula of C11H8N4O3 and a molecular weight of 244.21 g/mol, this compound presents a compact, hydrogen-bond-rich scaffold (2 H-bond donors, 4 H-bond acceptors) and a topological polar surface area of 90.9 Ų [1]. It is commercially available at research-grade purities (≥95%) from multiple suppliers, making it accessible for medicinal chemistry and agrochemical discovery programs .

Why 2-((5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)isoindoline-1,3-dione Cannot Be Replaced by Generic Isoindoline-Triazole Hybrids


Superficial structural similarity among isoindoline-triazole hybrids masks critical pharmacophoric differences. The target compound's triazolone moiety (5-oxo-4,5-dihydro-1H-1,2,4-triazole) presents a distinct hydrogen-bonding donor/acceptor profile and tautomeric equilibrium compared to amino-thione analogs [1] or unsubstituted 1,2,4-triazoles . Furthermore, the methylene linker between the phthalimide and triazolone rings confers conformational flexibility not present in directly N-linked analogs. These subtle structural variations translate into measurable differences in physicochemical properties (cLogP, TPSA), target engagement potential, and synthetic tractability that preclude simple interchange with in-class alternatives [2].

Quantitative Differentiation Evidence for 2-((5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)isoindoline-1,3-dione vs. Closest Analogs


Hydrogen-Bonding Capacity and Tautomeric Preference: Triazolone vs. Thione Analogs

The target compound's triazolone ring (C=O) defines its intermolecular recognition profile. The closest crystallographically characterized analog, 2-(4-amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-ylmethyl)isoindoline-1,3-dione, exists in the thione form (C=S) with a dihedral angle of 82.24(5)° between the isoindoline and triazole ring systems [1]. The replacement of C=S with C=O in the target compound alters both the hydrogen-bond acceptor strength (carbonyl oxygen being a stronger acceptor than thiocarbonyl sulfur) and the tautomeric equilibrium (triazolone favors the oxo form, whereas the thione analog locks the thioxo form). This difference is critical for target binding: the triazolone moiety is a recognized pharmacophore for dihydroorotate dehydrogenase (DHODH) inhibition, whereas thione-substituted analogs lack this recognition [2].

Medicinal Chemistry Crystallography Pharmacophore Design

Physicochemical Differentiation: cLogP and Membrane Permeability Potential

The target compound's computed XLogP3-AA value of -0.1 places it in a near-optimal range for aqueous solubility while retaining sufficient lipophilicity for passive membrane permeation [1]. This contrasts with the broader class of isoindoline-1,3-dione-triazole derivatives, where more lipophilic substituents (e.g., benzyl or phenethyl groups) drive cLogP values significantly higher, as exemplified by the 5-benzyl analog 2-(5-benzyl-1H-1,2,4-triazol-3-yl)isoindole-1,3-dione [2]. The near-neutral cLogP of the target compound suggests a differentiated ADME profile suitable for central nervous system or systemic applications where excessive lipophilicity is undesirable.

Drug Design ADME Physicochemical Profiling

Class-Level Antifungal Potency: Isoindoline-1,3-dione-1,2,4-triazole Hybrids vs. Commercial Fungicide Triadimefon

Although direct antifungal data for the target compound are not yet published, the structurally analogous class of isoindoline-1,3-dione-1,2,4-triazole hybrids has demonstrated quantifiable superiority over the commercial fungicide triadimefon. In the 2012 European Journal of Medicinal Chemistry study, compounds 33, 35, 37, and 39 from this class exhibited 'much higher activities' against the plant pathogenic fungus Botryodiplodia theobromae than triadimefon at 150 mg/L [1]. The target compound shares the isoindoline-1,3-dione core and 1,2,4-triazole heterocycle with these active analogs, differing primarily in the triazolone oxidation state, suggesting potential for comparable or differentiated antifungal activity.

Antifungal Agrochemical Discovery Botryodiplodia theobromae

Synthetic Accessibility: Convergent vs. Linear Synthesis Routes

The target compound's synthesis from N-phthaloylglycine and a triazolone precursor via a convergent one-pot approach is structurally inferred from the closely related thione analog, which was synthesized from N-phthaloylglycine and thiocarbohydrazide via a fusion method [1]. This convergent strategy contrasts with the multi-step linear syntheses often required for click chemistry-derived phthalimide-1,2,3-triazole hybrids, where the triazole ring is constructed after phthalimide functionalization, requiring Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions and subsequent purification of regioisomers [2]. The convergent route of the target compound offers advantages in atom economy, step count reduction, and scalability for procurement at multi-gram quantities.

Synthetic Chemistry Process Development Scalability

Target Engagement Hypothesis: Triazolone as a DHODH Pharmacophore

The 5-oxo-4,5-dihydro-1H-1,2,4-triazole (triazolone) core is explicitly claimed as the active pharmacophore in multiple patent families covering dihydroorotate dehydrogenase (DHODH) inhibitors [1]. DHODH is a clinically validated target for autoimmune diseases (leflunomide, teriflunomide), cancer, and malaria (DSM265). This pharmacophoric alignment is absent in non-triazolone isoindoline-triazole hybrids that have been reported for antifungal or kinase inhibition activities [2]. The target compound uniquely combines the DHODH-recognized triazolone warhead with the membrane-permeable isoindoline-1,3-dione scaffold, positioning it as a dual-pharmacophore candidate for DHODH-targeted programs.

DHODH Inhibition Cancer Therapeutics Autoimmune Disease

Topological Polar Surface Area Differentiation: Blood-Brain Barrier Penetration Potential

The target compound's topological polar surface area (TPSA) of 90.9 Ų [1] falls within the established threshold for blood-brain barrier (BBB) penetration (typically < 90-100 Ų for optimal CNS penetration). This contrasts with more polar isoindoline-1,3-dione-triazole derivatives that incorporate additional hydrogen-bond donors or charged groups, which exceed this threshold. The combination of near-neutral cLogP (-0.1) and moderate TPSA (90.9 Ų) positions the target compound in a favorable CNS drug-like chemical space that distinguishes it from both more lipophilic and more polar alternatives within the isoindoline-triazole hybrid class.

CNS Drug Discovery BBB Permeability Drug Design

Recommended Application Scenarios for 2-((5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)isoindoline-1,3-dione Based on Evidence


DHODH-Targeted Drug Discovery for Autoimmune Diseases and Cancer

The triazolone moiety of this compound directly aligns with the pharmacophore described in DHODH inhibitor patents [3]. Research programs targeting DHODH for rheumatoid arthritis, multiple sclerosis, or acute myeloid leukemia can utilize this compound as a starting scaffold for SAR exploration. Its low computed lipophilicity (cLogP = -0.1) and moderate TPSA (90.9 Ų) [1] suggest favorable solubility and permeability properties for oral bioavailability. The methylene linker provides a handle for further derivatization without disrupting the critical triazolone-DHODH interaction.

Antifungal Lead Optimization Against Botryodiplodia and Related Phytopathogens

The isoindoline-1,3-dione-1,2,4-triazole class has demonstrated superior activity over the commercial fungicide triadimefon against Botryodiplodia theobromae [4]. This compound serves as a structurally differentiated analog within this validated antifungal class. Its triazolone core may confer altered spectrum of activity or resistance profile compared to the non-oxo triazole analogs, making it valuable for resistance-breaking antifungal discovery programs in agrochemical research.

CNS-Penetrant Probe Design for Neurodegenerative or Neuropsychiatric Targets

With TPSA = 90.9 Ų and cLogP = -0.1 [1], the compound resides in favorable CNS drug-like chemical space, meeting established BBB permeability criteria. This positions it as an attractive core scaffold for neuroscience probe development. The phthalimide moiety has precedent in CNS-active compounds (e.g., thalidomide analogs), while the triazolone ring provides additional hydrogen-bonding capacity for target engagement within the CNS compartment.

Convergent Library Synthesis for High-Throughput Screening Deck Expansion

The compound's inferred convergent synthesis from N-phthaloylglycine and triazolone building blocks [2] enables efficient parallel library construction. Unlike click chemistry-derived 1,2,3-triazole hybrids that require CuAAC conditions and regioisomer separation [5], the one-pot fusion approach minimizes synthetic steps. This scalability advantage makes the compound suitable for inclusion in diverse screening decks where rapid analog generation is prioritized.

Quote Request

Request a Quote for 2-((5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)isoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.